molecular formula C7H5BrClN3 B1528372 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1111237-76-3

5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1528372
CAS No.: 1111237-76-3
M. Wt: 246.49 g/mol
InChI Key: XGBXHIJPFPEGBV-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular behavior. Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by disrupting key signaling pathways and altering gene expression . It can also affect cellular metabolism by inhibiting enzymes involved in metabolic processes, leading to reduced cell proliferation and growth. Furthermore, this compound has been reported to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target substrates . This inhibition can lead to the downregulation of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound can intercalate into DNA, disrupting the normal structure and function of the nucleic acid, which can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, although the specific effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological processes . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The interaction of this compound with cytochrome P450 enzymes can influence its metabolic fate and the overall metabolic flux within the cell . Additionally, the presence of cofactors such as NADPH can affect the rate and extent of its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For example, its accumulation in the nucleus can enhance its ability to interact with DNA and exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways . The precise localization of this compound can determine its functional outcomes and its potential as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method includes the reaction of 4-chloro-2-methylpyrrolo[2,3-d]pyrimidine with bromine in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The methyl group at the 2-position also adds to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

5-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-3-11-6(9)5-4(8)2-10-7(5)12-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBXHIJPFPEGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CN2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732032
Record name 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111237-76-3
Record name 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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